2-Benzyl-1-oxa-8-azaspiro[4.5]decane
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Overview
Description
2-Benzyl-1-oxa-8-azaspiro[45]decane is a spirocyclic compound characterized by a unique structure where two rings are connected through a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1-oxa-8-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds through a series of steps including alkylation and heterocyclization to form the spirocyclic structure. The reaction conditions often involve the use of solvents like dioxane and reagents such as benzaldehyde, triethylamine, and sodium triacetoxyborohydride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-1-oxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
2-Benzyl-1-oxa-8-azaspiro[4.5]decane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-Benzyl-1-oxa-8-azaspiro[4.5]decane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the vanin-1 enzyme, which plays a role in metabolism and inflammation . The compound’s spirocyclic structure allows it to fit into specific binding sites, thereby modulating the activity of its targets.
Comparison with Similar Compounds
Similar Compounds
8-Benzyl-2-oxa-8-azaspiro[4.5]decan-1-one: Similar in structure but with a ketone group.
1-Oxa-8-azaspiro[4.5]decan-3-ol: Contains a hydroxyl group instead of a benzyl group.
tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: Features a carboxylate group.
Uniqueness
2-Benzyl-1-oxa-8-azaspiro[4.5]decane is unique due to its benzyl group, which imparts specific chemical properties and reactivity. This makes it particularly valuable in the synthesis of biologically active compounds and materials with specialized functions.
Properties
Molecular Formula |
C15H21NO |
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Molecular Weight |
231.33 g/mol |
IUPAC Name |
2-benzyl-1-oxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C15H21NO/c1-2-4-13(5-3-1)12-14-6-7-15(17-14)8-10-16-11-9-15/h1-5,14,16H,6-12H2 |
InChI Key |
ZDMLVEZGLHXLIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNCC2)OC1CC3=CC=CC=C3 |
Origin of Product |
United States |
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